1-Bromocyclododecane
Overview
Description
1-Bromocyclododecane is an organic compound with the formula C12H23Br. It is a cyclic compound that belongs to the family of alkyl halides . This compound is also known as cyclododecyl bromide.
Synthesis Analysis
1-Bromocyclododecane can be synthesized by heating cyclododecanol with hydrobromic acid. The reaction proceeds via an SN2 mechanism, which involves the substitution of a hydroxyl group with a bromine atom .Molecular Structure Analysis
The molecular formula of 1-Bromocyclododecane is C12H23Br. It consists of a twelve-carbon ring with a bromine atom attached .Scientific Research Applications
Stereochemistry and Isomer Analysis
- Stereochemistry of Hexabromocyclododecane : This study presents the correct configuration and graphic representation of the six isomers of 1,2,5,6,9,10-hexabromocyclododecane, a flame retardant produced by bromination of cis,trans,trans-cyclododeca-1,5,9-triene (Becher, 2005).
Environmental Fate and Toxicology
- Environmental Fate and Toxicology of Hexabromocyclododecane : This research explores hexabromocyclododecane (HBCD), a widely produced brominated flame retardant, focusing on its chemistry, environmental fate, and toxicology. The study highlights HBCD's persistence in the environment and its potential global impact, noting its presence in biota in remote locations and its potential regulatory scrutiny (Marvin et al., 2011).
Marine and Aquatic Environmental Studies
Hexabromocyclododecane in the Environment : This paper provides an overview of brominated flame retardants, including hexabromocyclododecane (HBCD), in the environment. It discusses the increasing levels of HBCD in various environmental media and the challenges in assessing its risk due to limited knowledge about its sources, behavior, and toxicity (de Wit, 2002).
Transformation in Soils and Sediments : This study investigates the biological transformation of HBCD in aerobic and anaerobic soils and aquatic sediments, revealing that biotransformation processes accelerate the loss of HBCD in these environments (Davis et al., 2005).
Health and Environmental Impact
- Developmental Toxicity in Zebrafish Embryos : Research on hexabromocyclododecane-induced developmental toxicity and apoptosis in zebrafish embryos shows that waterborne HBCD can produce oxidative stress and induce apoptosis, involving caspases in zebrafish embryos. This study indicates the developmental toxicity of HBCD and its potential environmental health risk (Deng et al., 2009).
Microbial Degradation and Phytoremediation
- Biodegradation by Pseudomonas Strain : This research explores the biodegradation of HBCDs using a Pseudomonas strain and its application in soil phytoremediation. The study highlights the strain's ability to reduce HBCD levels significantly in soil and its positive impact on the abundance of plant-beneficial bacteria (Huang et al., 2019).
Bromination and Chemical Transformations
- Regio- and Stereoselective Bromination : A study on the regio- and stereoselective bromination of tricyclo[4.3.1.12,5]-undecane, resulting in the formation of the 1-bromo derivative. This research adds to the understanding of the behavior of bromocyclododecane compounds in chemical reactions (InamotoYoshiaki et al., 1978).
properties
IUPAC Name |
bromocyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADKAKQBSKWITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379366 | |
Record name | 1-bromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclododecane | |
CAS RN |
7795-35-9 | |
Record name | 1-bromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromocyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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